5-Chloro-3-(chloromethyl)-2-fluoropyridine
Overview
Description
5-Chloro-3-(chloromethyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to interact with a wide range of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, pain perception, bacterial growth, and viral replication .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of the chloromethyl and fluoropyridine groups may enhance the compound’s reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, including those involved in inflammation, pain perception, bacterial growth, and viral replication . The compound’s effects on these pathways can lead to a range of downstream effects, potentially contributing to its biological activity .
Pharmacokinetics
The presence of the chloromethyl and fluoropyridine groups may also influence the compound’s metabolism and excretion .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of receptor function, and disruption of microbial growth .
Action Environment
The action of 5-Chloro-3-(chloromethyl)-2-fluoropyridine can be influenced by various environmental factors . For example, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the biological environment, including the presence of specific enzymes or receptors, the physiological state of the cells, and the presence of other drugs .
Biochemical Analysis
Biochemical Properties
5-Chloro-3-(chloromethyl)-2-fluoropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and toxicity. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade when exposed to light or extreme pH levels . Long-term exposure to this compound has been associated with changes in cellular function, including altered cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been identified, where doses above a certain level result in pronounced physiological changes, including liver and kidney damage. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, the compound’s interaction with metabolic enzymes can alter metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its therapeutic potential and toxicity, with higher accumulation in certain tissues potentially leading to adverse effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution can influence the compound’s efficacy and the nature of its interactions with biomolecules.
Properties
IUPAC Name |
5-chloro-3-(chloromethyl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYINFAIMWUWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.